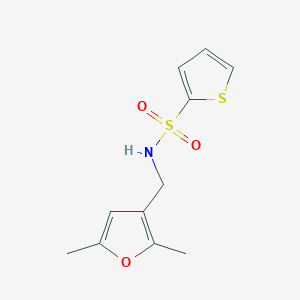
N-((2,5-二甲基呋喃-3-基)甲基)噻吩-2-磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(2,5-Dimethylfuran-3-YL)methyl]thiophene-2-sulfonamide is an organic compound that features a thiophene ring and a furan ring, both of which are heterocyclic structures. The presence of these rings makes the compound interesting for various chemical and biological applications. The sulfonamide group adds to its versatility, making it a potential candidate for pharmaceutical and industrial uses.
科学研究应用
N-[(2,5-Dimethylfuran-3-YL)methyl]thiophene-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials, such as organic semiconductors and corrosion inhibitors.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,5-Dimethylfuran-3-YL)methyl]thiophene-2-sulfonamide typically involves the reaction of 2,5-dimethylfuran with thiophene-2-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability.
化学反应分析
Types of Reactions
N-[(2,5-Dimethylfuran-3-YL)methyl]thiophene-2-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a variety of products.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitutions can occur on both the furan and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of carboxylic acids or aldehydes, while reduction of the sulfonamide group yields amines.
作用机制
The mechanism of action of N-[(2,5-Dimethylfuran-3-YL)methyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The furan and thiophene rings can participate in π-π interactions, further stabilizing the compound’s binding to its target.
相似化合物的比较
Similar Compounds
Thiophene-2-sulfonamide: Lacks the furan ring, making it less versatile.
2,5-Dimethylfuran: Does not contain the sulfonamide group, limiting its biological applications.
N-(Furan-2-ylmethyl)thiophene-2-sulfonamide: Similar structure but with different substitution patterns, leading to different reactivity and applications.
Uniqueness
N-[(2,5-Dimethylfuran-3-YL)methyl]thiophene-2-sulfonamide is unique due to the combination of its furan and thiophene rings with a sulfonamide group. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various scientific and industrial applications.
属性
IUPAC Name |
N-[(2,5-dimethylfuran-3-yl)methyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3S2/c1-8-6-10(9(2)15-8)7-12-17(13,14)11-4-3-5-16-11/h3-6,12H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UACHLFBHZQYAQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CNS(=O)(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![methyl 4-[2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamido]benzoate](/img/structure/B2447031.png)
![Methyl 4-[7-(2,5-difluorophenyl)-1,4-thiazepane-4-carbonyl]benzoate](/img/structure/B2447032.png)
![1-phenyl-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one](/img/structure/B2447033.png)
![1-([2,2'-Bifuran]-5-ylmethyl)-3-isopropylurea](/img/structure/B2447035.png)
![[(1S,2R)-2-Methoxycyclobutyl]methanamine;hydrochloride](/img/structure/B2447036.png)
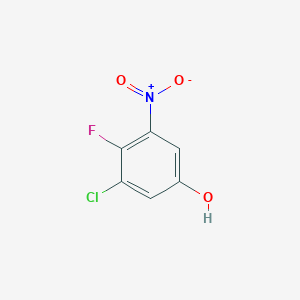
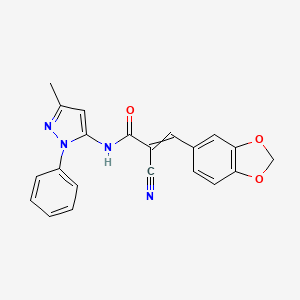
![{4-[(2-Nitrophenyl)sulfonyl]piperazino}[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2447041.png)
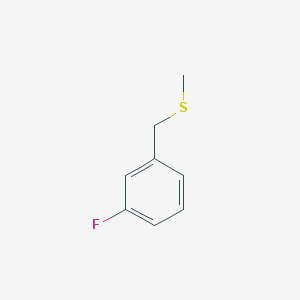
![2-(N-methylacetamido)-N-{2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidin-5-yl}acetamide](/img/structure/B2447044.png)
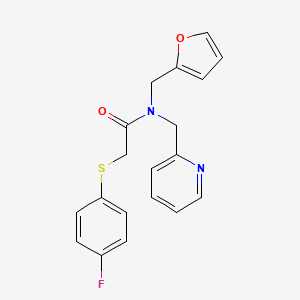
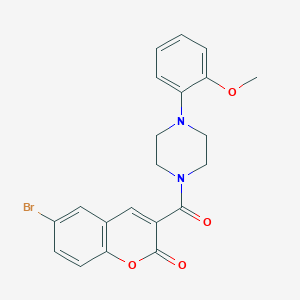
![N-(2,4-dimethoxyphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2447051.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2447052.png)
